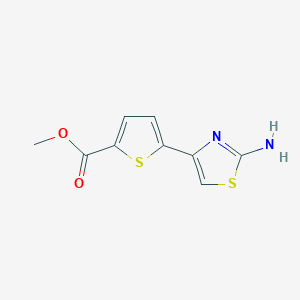
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate
説明
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2S2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer effects, antibacterial activity, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
This compound features a thiophene ring fused with a thiazole moiety, which is known to enhance biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxicity of various thiazole derivatives, this compound demonstrated significant activity against several cancer cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Doxorubicin | A431 | <0.5 |
This data suggests that the compound has comparable efficacy to established chemotherapeutic agents like doxorubicin, indicating its potential for further development as an anticancer drug .
Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented, with several studies indicating their effectiveness against resistant bacterial strains. The mechanism often involves interference with bacterial protein synthesis.
Research Findings
A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | <4 |
These results indicate that this compound could serve as a lead for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and thiophene rings can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Thiazole Ring Modifications : Substituents at the 4-position of the thiazole ring enhance cytotoxicity.
- Thiophene Ring Influence : The presence of electron-donating groups at specific positions increases the compound's reactivity and interaction with target proteins.
特性
IUPAC Name |
methyl 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-8(12)7-3-2-6(15-7)5-4-14-9(10)11-5/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCWKEYMBPGWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730617 | |
| Record name | Methyl 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960511-21-1 | |
| Record name | Methyl 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















